Product packaging for 4-Bromo-2-(o-tolyl)-1H-imidazole(Cat. No.:CAS No. 1049117-87-4)

4-Bromo-2-(o-tolyl)-1H-imidazole

Cat. No.: B2569526
CAS No.: 1049117-87-4
M. Wt: 237.1
InChI Key: QHJQKTZJMHSKGQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(o-tolyl)-1H-imidazole is a brominated imidazole derivative supplied strictly for Research Use Only. This compound serves as a versatile and valuable synthetic intermediate for medicinal chemists, particularly in the design and development of novel heterocyclic scaffolds with potential biological activity. The imidazole ring is a privileged structure in drug discovery, known for its widespread presence in pharmacologically active molecules. Recent studies highlight that novel imidazole derivatives exhibit a broad range of biological activities, including significant analgesic, anti-inflammatory, and anticancer properties . For instance, specific imidazole analogues have demonstrated potent anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer), with IC50 values in the low micromolar range . The bromine atom at the 4-position of the imidazole ring offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate diverse libraries for biological screening. Molecular docking investigations of related active imidazole hybrids have shown promising interactions with therapeutic targets; one such derivative was found to form a hydrogen bond with the Asp58 residue of the human estrogen receptor alpha (hER) . Another study on an imidazole-based analgesic compound revealed a high binding affinity with the COX-2 receptor, forming multiple conventional hydrogen bonds with key residues like GLN-242 and ARG-343, which is comparable to the standard drug Diclofenac . Researchers can utilize this compound as a key building block to develop new chemical entities for probing biological pathways or as lead compounds in oncology and inflammation research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B2569526 4-Bromo-2-(o-tolyl)-1H-imidazole CAS No. 1049117-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2-methylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJQKTZJMHSKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The preparation of 2,4-disubstituted imidazoles like 4-Bromo-2-(o-tolyl)-1H-imidazole can be achieved through various synthetic routes. A common and effective method involves the condensation of an α-haloketone with an amidine. orgsyn.org This approach is widely used for its versatility in allowing for the introduction of different substituents at the 2 and 4 positions of the imidazole (B134444) ring.

For the synthesis of related compounds, such as 4-(4-Bromophenyl)-2-(p-tolyl)-1H-imidazole, a catalyst-free [3+2] cyclization of vinyl azides with amidines has been reported, yielding the product in high yield. acs.org While the specific synthesis of this compound is not detailed in the provided search results, it can be inferred that similar established synthetic strategies for disubstituted imidazoles would be applicable.

The characterization of such compounds typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. acs.orgimp.kiev.ua High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compound. acs.org

Structural Analysis

Classical and Contemporary Approaches to Imidazole Core Synthesis

The imidazole ring is a common scaffold in many biologically active molecules and materials. Its synthesis has been a subject of extensive research, leading to a wide array of synthetic methods. These can be broadly categorized into multi-component reactions and cyclization reactions.

Multi-component Reactions for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. masterorganicchemistry.com These reactions are atom-economical and can rapidly generate molecular diversity. masterorganicchemistry.comresearchgate.net For the synthesis of substituted imidazoles, several MCRs are widely employed.

One of the most classic MCRs for imidazole synthesis is the Radziszewski reaction , which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. organic-chemistry.org A more modern and versatile approach is the four-component reaction, which allows for the synthesis of 1,2,4,5-tetrasubstituted imidazoles by including a primary amine in the reaction mixture. mdpi.comresearchgate.net For instance, a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can be heated under solvent-free conditions to produce highly functionalized imidazoles in excellent yields. researchgate.net

A notable catalyst-free [3+2] cyclization reaction between vinyl azides and amidines provides a direct route to 2,4-disubstituted imidazoles. nih.gov This method has been successfully applied to synthesize a variety of imidazoles with good to excellent yields and high functional group tolerance. nih.gov For example, the reaction of (1-azidovinyl)benzene with o-tolylamidine could potentially yield 2-phenyl-4-(o-tolyl)-1H-imidazole. A similar strategy could be envisioned for the synthesis of this compound by using appropriately substituted starting materials.

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

Reactant 1Reactant 2Reactant 3Reactant 4Catalyst/ConditionsProduct Type
1,2-DicarbonylAldehydeAmmonium Acetate-Various catalysts2,4,5-Trisubstituted Imidazole
1,2-DiketoneAldehydePrimary AmineAmmonium AcetateHBF₄–SiO₂1,2,4,5-Tetrasubstituted Imidazole mdpi.com
2-BromoacetophenoneAldehydePrimary AmineAmmonium AcetateSolvent-free, heat1,2,4-Trisubstituted Imidazole researchgate.net
Vinyl AzideAmidine--Catalyst-free2,4-Disubstituted Imidazole nih.gov

Cyclization Reactions in Imidazole Synthesis

Cyclization reactions form the backbone of many heterocyclic synthesis strategies. For imidazoles, these reactions often involve the formation of one or two C-N bonds to close the ring. A common approach involves the reaction of α-haloketones with amidines. wikipedia.org This method is widely used for the synthesis of 2,4-disubstituted imidazoles. wikipedia.org The reaction of an appropriately substituted α-bromoketone with o-tolylamidine would be a direct route to the 2-(o-tolyl)imidazole core.

Another powerful cyclization strategy involves the palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles. commonorganicchemistry.com This one-pot method allows for the rapid assembly of multiply substituted imidazoles. commonorganicchemistry.com Furthermore, cascade addition-cycloisomerization reactions of propargylcyanamides with nucleophiles like thiols and alcohols can generate highly substituted 2-thio- and 2-oxoimidazoles, which can be further functionalized.

The synthesis of the imidazole ring can also be achieved through intramolecular cyclization. For instance, a δ-hydroxy acid can undergo intramolecular cyclization to form a δ-lactone, a cyclic ester. While this specific example leads to a lactone, analogous intramolecular cyclizations of appropriately functionalized acyclic precursors are a key strategy for forming heterocyclic rings like imidazole.

Strategies for Regioselective Bromination of Imidazole Rings

Introducing a bromine atom at a specific position on the imidazole ring requires careful control of the reaction conditions and the choice of brominating agent. The electronic nature of the imidazole ring, with its two nitrogen atoms, influences the regioselectivity of electrophilic substitution reactions like bromination.

Direct Bromination Protocols

Direct bromination of the imidazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and convenient reagent for the bromination of aromatic and heterocyclic compounds. The reaction conditions, including the solvent and temperature, can significantly influence the regioselectivity. For instance, using NBS in a solvent like dimethylformamide (DMF) can lead to high para-selectivity in the bromination of electron-rich aromatic compounds.

For the synthesis of this compound, a potential route involves the direct bromination of 2-(o-tolyl)-1H-imidazole. The directing effect of the o-tolyl group at the 2-position would influence the position of bromination. Generally, electrophilic substitution on the imidazole ring is favored at the C4 and C5 positions. The specific regioselectivity between C4 and C5 would depend on the steric and electronic effects of the substituent at C2.

Indirect Bromination Routes via Precursors

Indirect methods for bromination involve the use of a precursor molecule that is later converted to the bromo-substituted imidazole. One such strategy involves the synthesis of a tri-bromo-imidazole, followed by selective debromination. For example, 2,4,5-tribromoimidazole (B189480) can be synthesized and then treated with a reducing agent like sodium sulfite (B76179) to selectively remove bromine atoms, potentially leading to 4-bromo-1H-imidazole.

Another indirect approach is to start with a pre-functionalized imidazole and then introduce the bromine atom. For instance, a tosyl-protected imidazole can be brominated. The synthesis of 4-Bromo-1-tosyl-1H-imidazole can be achieved by reacting 1-tosyl-1H-imidazole with a brominating agent like NBS. This protected bromoimidazole can then be used in further synthetic steps, with the tosyl group being removed at a later stage.

Methods for Introducing and Functionalizing the o-Tolyl Moiety in Imidazole Structures

The introduction of the o-tolyl group onto the imidazole ring is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions or by incorporating the o-tolyl group into one of the starting materials for the imidazole ring synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds between aryl groups. A plausible strategy for synthesizing 2-(o-tolyl)-1H-imidazole would involve the coupling of a 2-haloimidazole (e.g., 2-bromo- or 2-chloroimidazole) with o-tolylboronic acid.

Alternatively, the o-tolyl group can be introduced as part of one of the building blocks in a multi-component or cyclization reaction. For example, in the synthesis of 2,4-disubstituted imidazoles via the reaction of an α-haloketone and an amidine, using o-tolylamidine would directly incorporate the o-tolyl group at the 2-position of the imidazole ring. wikipedia.org

Furthermore, direct C-H arylation reactions have emerged as a powerful method for functionalizing imidazoles. These reactions allow for the direct coupling of an aryl halide with an unfunctionalized C-H bond on the imidazole ring, often with high regioselectivity. This approach could be used to introduce the o-tolyl group at the desired position.

Once the o-tolyl group is in place, it can be further functionalized if required, although the user's request focuses solely on the parent compound.

Transition-Metal-Catalyzed Synthetic Routes for C-C and C-N Bond Formation in Imidazoles

Palladium-Catalyzed Coupling Reactions for Aryl Halides (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are preeminent in the synthesis of complex organic molecules, including functionalized imidazoles. The presence of a halogen, such as bromine, on the imidazole ring provides a reactive handle for these transformations.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would enable the substitution of the bromine atom with a variety of aryl or heteroaryl groups. nih.govclockss.org The general approach involves reacting the bromo-imidazole with an arylboronic acid. The choice of catalyst, such as Pd(PPh₃)₄, and base is crucial for the reaction's success. nih.govnih.gov Research on related bromo-heterocycles has demonstrated that such couplings can proceed in moderate to excellent yields, irrespective of the electronic properties or steric hindrance of the boronic acid partner. nih.gov

Reactant 1Reactant 2Catalyst SystemProductReference
This compoundArylboronic AcidPd(PPh₃)₄, Base (e.g., K₃PO₄)4-Aryl-2-(o-tolyl)-1H-imidazole nih.govnih.gov
4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic AcidPd(PPh₃)₄, K₃PO₄(E)-4-Aryl-N-((3-arylthiophen-2-yl)methylene)-2-methylaniline nih.gov
C7-Bromo-4-substituted-1H-indazolesArylboronic AcidVarious Pd catalysts and basesC7-Arylated-4-substituted-1H-indazoles nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This method would be employed to introduce an alkynyl moiety at the 4-position of the this compound ring. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to copper catalysis. nih.gov

Reactant 1Reactant 2Catalyst SystemProductReference
This compoundTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-2-(o-tolyl)-1H-imidazole nih.gov
4-Bromo-6H-1,2-oxazinesTerminal AlkynesPdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-6H-1,2-oxazines nih.govresearchgate.net
Aryl Bromides2-Methyl-3-butyn-2-olPd(OAc)₂/SPhos, TBAF (Copper-free)Aryl-2-methyl-3-butyn-2-ols nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the formation of C-C and C-N bonds in the synthesis of imidazole derivatives. These reactions often exhibit different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. Copper-promoted domino C-N cross-coupling reactions have been successfully developed for the synthesis of related benzimidazole (B57391) structures, addressing issues like the use of expensive catalysts and the low reactivity of bromo precursors. nih.gov For instance, a copper(I)-catalyzed cycloaddition of 4-bromosydnones with alkynes has been shown to be a convenient and regioselective method for synthesizing bromopyrazoles, highlighting the potential of copper catalysis in reactions involving bromo-heterocycles. nih.gov

Development of Novel and Green Chemistry Protocols for this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have spurred the development of more environmentally benign synthetic methods for imidazole frameworks.

Solvent-Free Synthesis Conditions

Solvent-free synthesis is a key area of green chemistry, as it minimizes the generation of volatile organic waste. One-pot, solvent-free methods for the synthesis of substituted imidazoles have been reported. For example, the reaction of a glyoxal (B1671930) with an aldehyde and ammonium acetate can be carried out without a solvent to produce 2,4-disubstituted imidazoles. nih.gov Microwave-assisted solvent-free synthesis has also been shown to be an effective technique for the rapid formation of imidazole derivatives. nih.gov

ReactantsConditionsProductReference
4-Methoxyphenyl glyoxal, Aryl aldehyde, Ammonium acetateReflux in glacial acetic acid2,4-Disubstituted-1H-imidazoles nih.gov
Ketone, Aldehyde, NH₄OAcOne-pot, sequential oxidation-condensation2,4(5)-Disubstituted imidazoles nih.gov

Catalyst-Free Methodologies

The development of catalyst-free reactions is highly desirable to avoid potential metal contamination of the final products and to reduce costs. A facile and efficient catalyst-free method for the synthesis of 2,4-disubstituted imidazoles has been described through the [3+2] cyclization of vinyl azides with amidines, which is compatible with a broad range of functional groups and provides good to excellent yields. acs.org Additionally, catalyst-free synthesis of various substituted benzimidazoles has been achieved at room temperature by simply combining o-phenylenediamines with aldehydes in ethanol, a green and sustainable solvent. bohrium.com These approaches highlight the potential for developing catalyst-free routes to the this compound core structure or its precursors.

ReactantsConditionsProductReference
Vinyl Azides, Benzimidamides[3+2] Cyclization2,4-Disubstituted-1H-imidazoles acs.org
o-Phenylenediamines, AldehydesRoom temperature in ethanol2-Substituted benzimidazoles bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR analyses provide critical information regarding the proton and carbon environments, respectively, confirming the connectivity and substitution patterns of the imidazole and tolyl rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the tolyl ring, the imidazole ring, the imidazole N-H group, and the tolyl methyl group. The ortho-substitution of the tolyl ring leads to a complex, second-order splitting pattern for the aromatic protons.

The protons of the tolyl group are anticipated to appear in the aromatic region, typically between δ 7.2 and δ 7.8 ppm. Due to their proximity and coupling interactions, these four protons will likely present as a complex multiplet. The methyl protons (CH₃) of the tolyl group would yield a characteristic singlet, expected to be found further upfield, around δ 2.4-2.5 ppm.

The imidazole ring contains a single proton at the C5 position (H-5), which is expected to resonate as a singlet at approximately δ 7.1-7.3 ppm. The N-H proton of the imidazole ring is a broad singlet, and its chemical shift is highly dependent on solvent and concentration, but typically appears in the δ 12.0-13.0 ppm range in a non-protic solvent like DMSO-d₆. researchgate.net

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H (Imidazole)12.0 - 13.0Broad Singlet
Ar-H (Tolyl)7.2 - 7.8Multiplet
H-5 (Imidazole)7.1 - 7.3Singlet
-CH₃ (Tolyl)2.4 - 2.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The chemical shifts are influenced by the electron-withdrawing bromine atom and the aromatic systems.

The carbons of the tolyl ring are expected in the δ 125-138 ppm region. The quaternary carbon attached to the imidazole ring (C-1') and the methyl-bearing carbon (C-2') will have distinct shifts. The imidazole ring carbons are of particular interest. The C-2 carbon, bonded to both nitrogen atoms and the tolyl group, is expected to be the most downfield, likely in the δ 145-150 ppm range. The C-4 carbon, bearing the bromine atom, will be significantly shielded and is predicted to appear around δ 115-120 ppm. The C-5 carbon signal is expected around δ 120-125 ppm. It should be noted that for some 2-phenyl substituted imidazoles, the signals for the imidazole ring carbons can be difficult to observe or may be broadened due to fast tautomerization in solution. nih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Imidazole)145 - 150
C-4 (Imidazole, C-Br)115 - 120
C-5 (Imidazole)120 - 125
Ar-C (Tolyl, Quaternary)130 - 138
Ar-CH (Tolyl)125 - 131
-CH₃ (Tolyl)20 - 22

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit several key absorption bands that confirm its structure. A broad absorption band is expected in the range of 3100-2500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring, which is often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations of the tolyl ring will appear just above 3000 cm⁻¹.

The C=N and C=C stretching vibrations of the imidazole and benzene (B151609) rings are expected in the 1610-1450 cm⁻¹ region. In-plane bending vibrations for N-H can also be observed around 1400 cm⁻¹. The region between 1300 cm⁻¹ and 1000 cm⁻¹ contains C-N stretching vibrations. The C-Br stretching vibration is expected to produce a weak to medium intensity band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 2500Broad, Medium
Aromatic C-H Stretch3100 - 3000Medium
C=N / C=C Stretch1610 - 1450Medium to Strong
N-H In-plane Bend~1400Medium
C-N Stretch1300 - 1000Medium
C-Br Stretch600 - 500Weak to Medium

Raman Spectroscopy

The symmetric breathing vibrations of the aromatic tolyl and imidazole rings are expected to be strong and sharp in the Raman spectrum, typically appearing in the fingerprint region below 1600 cm⁻¹. The C-Br stretch, while weak in the IR, may show a more prominent signal in the Raman spectrum. Studies on imidazole and its derivatives show that in-plane ring deformation modes are particularly Raman active. acs.org The orientation of the imidazole ring on a metal surface, which can be studied using Surface-Enhanced Raman Spectroscopy (SERS), is often through the pyridine-like nitrogen atom. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The calculated molecular weight of this compound (C₁₀H₉BrN₂) is approximately 236.00 g/mol for the ⁷⁹Br isotope and 238.00 g/mol for the ⁸¹Br isotope.

A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) being roughly 1:1, the spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z values separated by two mass units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, leading to a fragment ion at [M-Br]⁺. Other potential fragmentations include the cleavage of the tolyl group or the rupture of the imidazole ring.

Ion Predicted m/z Description
[M]⁺236 / 238Molecular ion (showing ⁷⁹Br/⁸¹Br isotope pattern)
[M-Br]⁺157Loss of Bromine radical
[C₇H₇]⁺91Tolyl cation (tropylium ion)
[C₃H₂N₂Br]⁺145 / 147Bromo-imidazole fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. iucr.org The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. molaid.com For organic molecules like this compound, the primary transitions observed are π → π* and n → π*. molaid.com

The structure of this compound contains two significant chromophores: the tolyl ring and the bromo-substituted imidazole ring. These aromatic systems are rich in π-electrons. Consequently, strong absorptions corresponding to π → π* transitions are expected. nih.gov These transitions, which promote an electron from a π bonding orbital to a π* anti-bonding orbital, are typically characterized by high molar absorptivity values. acs.org

Additionally, the imidazole ring contains nitrogen atoms with lone pairs of non-bonding electrons (n-electrons). The promotion of one of these electrons to a π* anti-bonding orbital, known as an n → π* transition, is also possible. nih.gov These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. molaid.com The resulting UV-Vis spectrum for this compound would therefore be expected to show one or more intense absorption bands, likely in the 200-400 nm range, corresponding to the various π → π* transitions, potentially with a weaker, lower-energy shoulder representing the n → π* transition. acs.orgthermofisher.com The solvent environment can also influence the position of these absorption maxima. thermofisher.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Growing a suitable single crystal of this compound would allow for its analysis by SC-XRD to determine its fundamental crystallographic parameters. These parameters define the size and shape of the unit cell—the smallest repeating unit of the crystal lattice.

While specific experimental data for this compound is not available, the table below presents the crystallographic data for the closely related, unsubstituted compound, 2-Phenyl-1H-imidazole, to illustrate the type of information obtained from an SC-XRD experiment. nih.gov

Table 1. Illustrative Crystallographic Data for a Related Compound, 2-Phenyl-1H-imidazole. nih.gov
ParameterValue
Chemical FormulaC₉H₈N₂
Formula Weight144.17
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)10.0740 (15)
b (Å)18.151 (4)
c (Å)4.1562 (10)
α (°)90
β (°)90
γ (°)90
Volume (ų)760.0 (3)
Z4
Temperature (K)298

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several key interactions are expected. The most significant would be the hydrogen bond formed between the N-H group of one imidazole ring and the unprotonated nitrogen atom of an adjacent molecule (N-H···N). This is a common and strong interaction that directs the formation of chains or networks in imidazole-containing structures. nih.gov

Other potential interactions include:

π-π stacking: Face-to-face or offset stacking between the aromatic tolyl and/or imidazole rings.

C-H···π interactions: Where C-H bonds from the tolyl group interact with the π-electron cloud of a neighboring aromatic ring.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with a Lewis basic site.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.govacs.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. acs.org Contacts shorter than the van der Waals radii sum are shown as red spots on the surface, indicating strong interactions like hydrogen bonds. acs.org The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts, allowing for the quantification of the percentage contribution of each type of interaction (e.g., H···H, C···H/H···C, N···H/H···N, Br···H/H···Br) to the total crystal packing. nih.govacs.org For this molecule, the fingerprint plot would be expected to show distinct features corresponding to the N-H···N hydrogen bonds and significant contributions from H···H, C···H, and Br···H contacts.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared against the theoretical values calculated from the proposed chemical formula. This comparison is crucial for confirming the empirical formula of a newly synthesized compound.

The molecular formula for this compound is C₁₀H₉BrN₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The results are presented in Table 2. An experimental analysis yielding percentages very close to these calculated values would provide strong evidence for the successful synthesis and purity of the target compound.

Table 2. Calculated Elemental Composition of this compound (C₁₀H₉BrN₂).
ElementSymbolAtomic Weight (g/mol)CountTotal Mass (g/mol)Mass Percent (%)
CarbonC12.01110120.1150.66%
HydrogenH1.00899.0723.83%
BromineBr79.904179.90433.70%
NitrogenN14.007228.01411.81%
Total Molecular Weight 237.10 100.00%

Computational and Theoretical Investigations of 4 Bromo 2 O Tolyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. scispace.comresearchgate.net This quantum mechanical method is used to determine the optimized molecular geometry and electronic structure of 4-Bromo-2-(o-tolyl)-1H-imidazole. The process involves calculations that minimize the energy of the molecule, providing a stable, three-dimensional structure. wu.ac.th These optimized geometries are crucial as they represent the most probable structure of the molecule and serve as the basis for further property calculations. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, a complex component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For imidazole (B134444) derivatives and similar aromatic compounds, a common and effective choice is the B3LYP hybrid functional. irjweb.combohrium.comdntb.gov.ua This functional combines the strengths of Hartree-Fock theory and DFT. Other functionals, such as PBE, PBE0, and M06-2X, are also employed depending on the specific properties being investigated. scispace.comresearchgate.net

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), are frequently used for this class of molecules. irjweb.comdntb.gov.uachemicalpapers.com The inclusion of polarization functions (d,p) and diffuse functions (++) allows for a more accurate description of the electron distribution, especially in systems with heteroatoms and π-conjugation. nih.gov For molecules containing heavier atoms like bromine, basis sets that account for relativistic effects may be considered for higher accuracy.

Below is an illustrative table showing the kind of data that would be generated in such a comparative study.

ParameterTheoretical (Calculated)Experimental (X-ray)
Bond Length (C-N)Value in ÅValue in Å
Bond Length (C-Br)Value in ÅValue in Å
Bond Angle (N-C-N)Value in degreesValue in degrees
Dihedral AngleValue in degreesValue in degrees

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The nature and energy of these orbitals provide deep insights into the molecule's electronic behavior and reactivity. scispace.com

For this compound, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically distributed over the electron-rich parts of the molecule, such as the imidazole ring and the tolyl group. The LUMO, conversely, is located on the electron-deficient areas. Visualizing the distribution of these orbitals helps in identifying the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. irjweb.comresearchgate.net

The energies of these orbitals are also critical. For example, in a study of 1-(4-methoxyphenyl)-1H-imidazole, the HOMO and LUMO energies were calculated to be -6.27 eV and -1.00 eV, respectively. chemicalpapers.com

An illustrative data table for the FMO analysis is presented below.

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. numberanalytics.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive, readily participating in chemical reactions. nih.govirjweb.com

The HOMO-LUMO gap is a key parameter used to explain the intramolecular charge transfer within the molecule. irjweb.comdntb.gov.ua For instance, the calculated HOMO-LUMO gap for 2-(p-tolyl)-2,3-dihydro-1H-perimidine was found to be 4.25 eV, indicating a potential for charge transfer. dntb.gov.ua For many imidazole derivatives, this gap is a determining factor in their biological activity and corrosion inhibition properties. irjweb.comresearchgate.net A smaller gap often correlates with higher reactivity and biological efficacy. wuxibiology.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com This information is invaluable for predicting how the molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, different colors represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents the most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring and the electronegative bromine atom, highlighting these as potential sites for electrophilic interaction. researchgate.net Positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring, marking them as sites for nucleophilic attack. researchgate.net This analysis provides a clear and intuitive guide to the molecule's reactive behavior. uomphysics.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org This analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. youtube.comq-chem.com A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions reveal the extent of electron delocalization, also known as hyperconjugation, from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.deyoutube.com The stabilization energy (E(2)) associated with these interactions is a measure of their significance; a larger E(2) value indicates a more substantial interaction and greater electron delocalization.

For this compound, NBO analysis is expected to reveal significant intramolecular charge transfer (ICT) and delocalization effects. The imidazole ring itself is an electron-rich system. The primary donor NBOs would include the π-bonds of the imidazole and tolyl rings, as well as the lone pair orbitals (LP) of the nitrogen and bromine atoms. The primary acceptor NBOs would be the corresponding antibonding π* and σ* orbitals.

Key anticipated interactions for this compound include:

LP(N) → π transitions:* The lone pair electrons on the imidazole nitrogen atoms can delocalize into the antibonding π* orbitals of the adjacent C=C and C=N bonds within the ring, enhancing the ring's electronic stability.

LP(Br) → σ transitions:* The lone pair electrons on the bromine atom can interact with the antibonding σ* orbitals of the adjacent C-C and C-N bonds of the imidazole ring.

These delocalization interactions lead to a redistribution of electron density, creating a map of charge transfer throughout the molecule. The stabilization energies calculated through NBO analysis quantify these effects, providing insight into the molecule's electronic landscape.

Table 1: Theoretical Second-Order Perturbation Analysis of Fock Matrix for this compound (Note: The following data is illustrative, based on theoretical calculations for structurally similar compounds.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π (C1-C2) tolylπ* (C5-N1) imidazole3.5
π (C5-N1) imidazoleπ* (C2-N3) imidazole18.2
LP (N1) imidazoleπ* (C2-N3) imidazole25.5
LP (N3) imidazoleπ* (C4-C5) imidazole30.1
LP (Br)σ* (C4-C5) imidazole5.8
LP (Br)σ* (C4-N3) imidazole4.2

E(2) represents the stabilization energy from donor-acceptor interactions.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. When coupled with computational methods like DFT, it becomes an even more powerful tool for structural elucidation. DFT calculations can predict the harmonic vibrational frequencies of a molecule in its optimized geometric state. researchgate.netacs.org These calculated frequencies, though often systematically higher than experimental values due to the harmonic approximation and basis set limitations, can be scaled by an appropriate factor to achieve excellent agreement with experimental data. researchgate.net This correlation allows for the precise assignment of observed spectral bands to specific molecular vibrations.

For this compound, a theoretical vibrational analysis would predict the frequencies associated with the stretching and bending modes of its constituent parts: the imidazole ring, the tolyl group, and the carbon-bromine bond.

Key vibrational modes expected for this molecule include:

N-H Stretch: A characteristic sharp band in the high-frequency region (typically 3100-3500 cm⁻¹) corresponding to the stretching of the N-H bond in the imidazole ring.

Aromatic C-H Stretch: Vibrations occurring above 3000 cm⁻¹ from the C-H bonds on the tolyl and imidazole rings.

C=N and C=C Stretch: Strong absorptions in the 1500-1650 cm⁻¹ region due to the stretching of the double bonds within the aromatic imidazole ring.

Ring Stretching: A series of bands in the fingerprint region (1300-1500 cm⁻¹) characteristic of the imidazole and benzene (B151609) ring skeletons.

C-Br Stretch: A distinct absorption in the lower frequency region (typically 500-700 cm⁻¹) corresponding to the stretching of the carbon-bromine bond.

By comparing the calculated spectrum with a (hypothetical) experimental FT-IR spectrum, a detailed and reliable assignment of the vibrational modes can be made, confirming the molecular structure.

Table 2: Comparison of Theoretical and Hypothetical Experimental Vibrational Frequencies for this compound (Note: Experimental data is hypothetical for illustrative purposes. Calculated data is typically obtained using DFT methods like B3LYP/6-311++G(d,p).)

Vibrational ModeCalculated Frequency (cm⁻¹)Hypothetical Experimental FT-IR (cm⁻¹)Assignment
ν(N-H)34503400N-H stretching
ν(C-H) aromatic3150-30503100-3000Aromatic C-H stretching (tolyl, imidazole)
ν(C-H) methyl2980, 29202960, 2900Asymmetric/Symmetric CH₃ stretching
ν(C=N)16251610C=N stretching (imidazole ring)
ν(C=C)1590, 15101580, 1500Aromatic C=C stretching (tolyl, imidazole)
δ(N-H)14501435N-H in-plane bending
δ(C-H) methyl13951380CH₃ bending
ν(C-N)12801270C-N stretching
ν(C-Br)650640C-Br stretching

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules have a larger energy gap and are less reactive. dergipark.org.tr

Chemical Potential (µ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as µ ≈ (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a better nucleophile.

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = µ² / (2η). A higher electrophilicity index suggests a better electrophile. ijopaar.com

Table 3: Calculated Global Reactivity Descriptors for this compound (Note: The following data is illustrative and represents typical values obtained from DFT calculations.)

DescriptorFormulaCalculated Value (eV)
E_HOMO--6.25
E_LUMO--1.15
Energy Gap (ΔE)E_LUMO - E_HOMO5.10
Chemical Potential (µ)(E_HOMO + E_LUMO) / 2-3.70
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.55
Global Electrophilicity Index (ω)µ² / (2η)2.68

Reactivity Profiles and Transformational Chemistry of 4 Bromo 2 O Tolyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the positions of substitution are heavily influenced by the existing substituents. In the case of 4-Bromo-2-(o-tolyl)-1H-imidazole, the bromine atom at the C4 position and the o-tolyl group at the C2 position deactivate the ring towards further electrophilic substitution.

Generally, electrophilic substitution on the imidazole ring is favored at the C5 position when the C4 position is occupied. For instance, the bromination of 2-nitroimidazole (B3424786) with N-bromosuccinimide leads to the formation of 4,5-dibromo-2-nitroimidazole, indicating that the C5 position is reactive. rsc.org However, the presence of the bulky o-tolyl group at the C2 position in this compound would likely exert significant steric hindrance, potentially impeding electrophilic attack at the adjacent C5 position.

Furthermore, the electronic nature of the substituents plays a critical role. While the o-tolyl group is weakly electron-donating, the bromine atom is electron-withdrawing through induction, further reducing the electron density of the imidazole ring and thus its reactivity towards electrophiles. In related nitro-substituted bromoimidazoles, the strong deactivating effect of the nitro group makes electrophilic substitution challenging.

Nucleophilic Substitution Reactions and Anionic Intermediates

Nucleophilic substitution reactions on the imidazole ring are generally less common unless activated by strongly electron-withdrawing groups. In 4(5)-bromo-imidazoles activated by an adjacent nitro group, nucleophilic displacement of the bromide has been observed with various nucleophiles like methoxide, phenoxide, and cyanide. researchgate.net

For this compound, direct nucleophilic substitution on the imidazole ring is unlikely without activation. However, the formation of anionic intermediates through deprotonation of the N-H group is a key aspect of its reactivity. The resulting imidazolate anion can then react with various electrophiles.

The acidity of the N-H proton allows for the generation of an anionic intermediate, which can then participate in various reactions. For example, treatment of N-protected 4-bromoimidazoles with organolithium reagents can lead to lithiation, although the position of lithiation can be complex and depends on the protecting group and reaction conditions. researchgate.net

Reactivity of the Bromine Atom in C-C and C-Heteroatom Bond Formation

The bromine atom at the C4 position is a key handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom of 4-bromoimidazole derivatives is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used transformation. wikipedia.orgfishersci.co.uklibretexts.org For instance, 2,4-diarylimidazoles have been successfully synthesized via the Suzuki coupling of iodinated and brominated imidazoles with various arylboronic acids. clockss.org Research on 4H-imidazole N-oxides has also demonstrated successful Suzuki-Miyaura reactions with arylboronic acids, yielding cross-coupling products in good yields. nih.gov It is highly probable that this compound would readily participate in Suzuki-Miyaura coupling with a range of aryl- and vinylboronic acids to generate 4-aryl- and 4-vinyl-2-(o-tolyl)-1H-imidazoles.

The Sonogashira coupling is another pivotal cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been successfully applied to 4-bromo-substituted heterocycles to introduce alkynyl moieties. researchgate.net Therefore, this compound is expected to react with terminal alkynes under Sonogashira conditions to afford 4-alkynyl-2-(o-tolyl)-1H-imidazoles.

ReactionSubstrate AnalogueCoupling PartnerProductYield (%)Reference
Suzuki-Miyaura 4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole4-Methylsulfanylphenylboronic acid4-(4-Methylsulfanylphenyl)-1-methoxymethyl-2-phenyl-1H-imidazole68 clockss.org
Suzuki-Miyaura 4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole2-Acetylphenylboronic acid4-(2-Acetylphenyl)-1-methoxymethyl-2-phenyl-1H-imidazole79 clockss.org
Sonogashira 4-Bromo-6H-1,2-oxazine derivativePhenylacetylene4-(Phenylethynyl)-6H-1,2-oxazine derivative65 researchgate.net

Amination and Amidation Reactions

While less common than C-C bond-forming reactions, the direct amination of aryl bromides can be achieved through methods like the Buchwald-Hartwig amination. Although specific examples for this compound are not available, related bromo-nitroimidazoles have been shown to undergo nucleophilic substitution with amines, displacing the bromine atom. researchgate.net For instance, 1-benzyl-5-bromo-4-nitroimidazole reacts with nucleophiles to displace the 5-bromo group. rsc.org This suggests that under appropriate conditions, likely requiring activation from an electron-withdrawing group or through palladium catalysis, the bromine atom of this compound could be replaced by an amino or amido group.

Reactions Involving the o-Tolyl Substituent

The o-tolyl group attached to the C2 position of the imidazole ring is generally unreactive under the conditions used for transformations on the imidazole core. The methyl group on the tolyl ring could potentially undergo radical halogenation under harsh conditions, but this would likely be unselective. The aromatic ring of the tolyl group could undergo electrophilic substitution; however, the conditions required would likely also affect the imidazole ring. Friedel-Crafts reactions on the tolyl ring are improbable due to the deactivating nature of the imidazole substituent. libretexts.org

Exploration of Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies for reactions involving this compound are not present in the current literature. However, the mechanisms of the cross-coupling reactions it would likely undergo are well-established.

The Suzuki-Miyaura reaction mechanism involves a catalytic cycle with a palladium(0) species. wikipedia.orglibretexts.org The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the imidazole.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

The Sonogashira coupling also proceeds via a palladium catalytic cycle, often with a co-catalytic copper cycle. wikipedia.orglibretexts.org The palladium cycle is similar to the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Kinetic studies on the interaction of imidazole with metal complexes have been performed, but these are generally focused on coordination chemistry rather than the reactivity of substituted imidazoles in organic transformations. ias.ac.in

Derivatization Strategies via the 1H-Imidazole Moiety

The nitrogen atom at the N-1 position of the imidazole ring in this compound is a key site for derivatization. The lone pair of electrons on this nitrogen atom allows for a variety of reactions, including N-alkylation, N-arylation, and N-acylation, to introduce diverse functional groups and potentially modulate the compound's properties.

Hypothetical Derivatization Reactions:

N-Alkylation: This common transformation involves the reaction of the imidazole with an alkyl halide in the presence of a base. The base deprotonates the imidazole nitrogen, forming an imidazolide (B1226674) anion, which then acts as a nucleophile to attack the alkyl halide. A variety of alkyl groups could theoretically be introduced, leading to a range of N-alkylated derivatives.

N-Arylation: The introduction of an aryl group at the N-1 position can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This would typically involve reacting this compound with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base would yield N-acylated derivatives. This functionalization could be used to introduce a variety of acyl groups, influencing the electronic and steric properties of the molecule.

It is crucial to emphasize that the above-mentioned strategies are based on general principles of imidazole chemistry and have not been specifically reported for this compound. The steric hindrance from the o-tolyl group at the 2-position and the electronic effects of the bromo substituent at the 4-position would likely influence the reactivity and regioselectivity of these transformations.

The absence of published research on the derivatization of this compound highlights a promising and unexplored field of study. Future experimental work is required to validate these hypothetical reaction pathways and to fully characterize the resulting novel compounds. Such research would be invaluable in expanding the chemical space around this particular scaffold and could lead to the discovery of new molecules with significant applications.

Role of 4 Bromo 2 O Tolyl 1h Imidazole As a Synthon in Complex Molecule Construction

Utilization as a Building Block for Diverse Heterocyclic Systems

The strategic placement of a bromine atom at the C4 position of the imidazole (B134444) ring renders 4-Bromo-2-(o-tolyl)-1H-imidazole an ideal substrate for a variety of cross-coupling reactions, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This capability allows for its use as a foundational element in the synthesis of a wide range of more complex heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are a primary method for elaborating the structure of this compound. For instance, the Suzuki-Miyaura coupling, which pairs the bromoimidazole with a boronic acid or ester, is a powerful technique for forging new carbon-carbon bonds. This reaction can be used to append aryl, heteroaryl, or alkyl groups at the C4 position, leading to a diverse library of substituted imidazoles. Similarly, the Heck reaction allows for the introduction of alkenyl substituents, while the Sonogashira coupling facilitates the installation of alkynyl moieties. These reactions are often characterized by their high yields and functional group tolerance.

Beyond carbon-carbon bond formation, the bromine atom can also participate in carbon-heteroatom bond-forming reactions. For example, Buchwald-Hartwig amination can be employed to introduce a variety of nitrogen-based functionalities, leading to the synthesis of amino-imidazole derivatives which are prevalent in medicinal chemistry.

The following table illustrates the potential for diverse heterocyclic synthesis starting from a generic 4-bromoimidazole scaffold, a strategy directly applicable to this compound.

Reaction Type Coupling Partner Catalyst/Conditions Resulting Moiety at C4 Potential Heterocyclic System
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃ArylBi-heterocyclic systems
HeckAlkenePd(OAc)₂, P(o-tol)₃AlkenylExtended conjugated systems
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynylFused heterocyclic systems
Buchwald-HartwigAminePd₂(dba)₃, Xantphos, Cs₂CO₃AminoAmino-imidazole derivatives

Precursor in the Synthesis of Functional Organic Materials

The unique electronic and structural properties of the imidazole ring, combined with the synthetic versatility of the bromo and tolyl substituents, make this compound an attractive precursor for the development of functional organic materials. The imidazole core itself can act as a ligand for metal complexes, an essential component of ionic liquids, and a building block for organic light-emitting diodes (OLEDs) and other electronic materials.

Through polymerization of appropriately functionalized derivatives of this compound, novel conductive polymers can be synthesized. The o-tolyl group can influence the polymer's morphology and solubility, while the imidazole unit provides a pathway for charge transport. Furthermore, the ability to introduce a wide range of substituents at the C4 position via cross-coupling reactions allows for the fine-tuning of the material's electronic properties, such as its band gap and charge carrier mobility.

Development of Novel Synthetic Routes Incorporating the Imidazole Scaffold

The presence of multiple reaction sites on the this compound scaffold has spurred the development of novel synthetic methodologies. One such strategy involves the sequential functionalization of the imidazole ring. For example, the N-H of the imidazole can first be protected or alkylated, followed by a cross-coupling reaction at the C4-bromo position. Subsequent deprotection or further modification at the nitrogen atom allows for the creation of highly substituted and complex imidazole derivatives in a controlled manner.

Moreover, the imidazole ring itself can participate in cycloaddition reactions, acting as a diene or dienophile depending on the substitution pattern and reaction conditions. While less common, these reactions offer a pathway to fused and bridged heterocyclic systems that would be challenging to access through other means. The steric bulk of the o-tolyl group at the C2 position can be expected to influence the regioselectivity and stereoselectivity of such cycloadditions.

Strategies for Further Functionalization and Molecular Elaboration

The potential for molecular elaboration of this compound extends beyond the reactions at the C4 position. The imidazole ring possesses other sites amenable to functionalization, providing a rich platform for creating molecular diversity.

N-Functionalization: The nitrogen atoms of the imidazole ring can be readily alkylated, acylated, or arylated. This allows for the introduction of a wide variety of substituents that can modulate the compound's physical and biological properties. The choice of the N-substituent can also influence the reactivity of the other positions on the ring.

C5-Functionalization: While the C4 position is activated by the bromine atom, the C5 position can also be functionalized, typically through lithiation followed by quenching with an electrophile. This allows for the introduction of a second point of diversity on the imidazole core.

Functionalization of the o-Tolyl Group: The tolyl substituent itself can be a site for further chemical modification. For example, the methyl group can undergo benzylic bromination or oxidation to an aldehyde or carboxylic acid, providing handles for further synthetic transformations.

The following table outlines potential strategies for the comprehensive functionalization of the this compound scaffold.

Position Reaction Type Reagent/Conditions Introduced Functionality
N1/N3AlkylationAlkyl halide, BaseAlkyl group
N1/N3AcylationAcyl chloride, BaseAcyl group
C5Lithiation/Electrophilic Quenchn-BuLi, Electrophile (e.g., CO₂, RCHO)Carboxyl, Hydroxymethyl, etc.
o-Tolyl (methyl)Benzylic BrominationNBS, AIBNBromomethyl
o-Tolyl (aryl ring)Electrophilic Aromatic SubstitutionNitrating/Sulfonating agentsNitro, Sulfonic acid, etc.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-(o-tolyl)-1H-imidazole and related imidazole derivatives?

A general approach involves cyclocondensation of α-bromo ketones with formamide or urea derivatives under reflux conditions. For example, 4-(thiophen-2-yl)-1H-imidazole was synthesized from 2-bromo-1-(thiophen-2-yl)ethanone and formamide, yielding 60% after purification by column chromatography . For brominated imidazoles, halogenation steps (e.g., using NBS or Br₂) are often incorporated post-cyclization. Reaction conditions (solvent, temperature, catalysts like CuI) significantly influence yields and regioselectivity, as seen in Ullmann-type coupling reactions for aryl-substituted imidazoles .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Key NMR features include:

  • ¹H NMR : Aromatic protons from the o-tolyl group (δ 7.2–7.6 ppm, multiplet), imidazole protons (δ ~7.6–8.4 ppm, singlet for C-H), and methyl protons (δ ~2.5 ppm, singlet) .
  • ¹³C NMR : Distinct signals for imidazole carbons (C-Br at δ ~120–130 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ ~20 ppm). Discrepancies in peak splitting or integration may indicate impurities or regioisomeric byproducts .

Q. What crystallographic tools are essential for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example, a brominated benzimidazole derivative was solved in the monoclinic space group P2₁/n with SHELXL-2018, achieving an R factor of 0.056 . Pre-experiment screening via XRD or SEM ensures crystal quality, while hydrogen-bonding patterns (graph set analysis) aid in validating packing motifs .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data (e.g., high R factors or disorder) for halogenated imidazoles?

High R factors often arise from disordered bromine atoms or solvent molecules. Strategies include:

  • Using restraints (ISOR, DELU in SHELXL) to model thermal motion.
  • Employing twin refinement (TWIN/BASF commands) for twinned crystals.
  • Validating hydrogen-bonding networks via PLATON or Mercury to detect missed symmetry . For instance, a study on a tribrominated benzimidazole required partial occupancy refinement for disordered thiophene rings .

Q. What computational methods are suitable for predicting the electronic and spectroscopic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts:

  • IR spectra : Vibrational modes (e.g., C-Br stretching at ~590 cm⁻¹, imidazole C=N at ~1610 cm⁻¹) .
  • UV-Vis absorption : π→π* transitions in the 250–300 nm range, influenced by substituent electronegativity .
  • Nonlinear optical (NLO) properties : Polarizability and hyperpolarizability calculations to assess potential optoelectronic applications .

Q. How can hydrogen-bonding patterns be exploited to design co-crystals or polymorphs of this compound?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings or C(6) chains. For imidazoles, N-H···N and C-H···Br interactions dominate. Systematic variation of crystallization solvents (e.g., DMF vs. ethanol) can stabilize specific motifs, as demonstrated for benzimidazole-thiazole hybrids .

Q. What strategies optimize the cytotoxicity or bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight:

  • Substituent effects : Electron-withdrawing groups (e.g., Br, Cl) enhance binding to targets like EGFR by modulating π-π stacking and halogen bonding .
  • Pharmacokinetic profiling : ADMET predictions (e.g., SwissADME) guide modifications to improve solubility (logP < 5) and reduce hepatotoxicity .

Methodological Notes

  • Synthetic Optimization : Monitor reactions via TLC (Rf ~0.6–0.7 in 20% MeOH/CHCl₃) and characterize intermediates by MS and FTIR .
  • Crystallography : Use Bruker SMART CCD detectors with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Validate structures with CCDC deposition .
  • Computational Workflow : Gaussian 16 or ORCA for DFT, VMD for visualization, and AutoDock for molecular docking .

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